4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile
Description
4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile is a nitrile-containing organic compound characterized by two aromatic rings: a 4-chloro-3-methylphenyl group and a 4-chlorophenyl group, linked via a ketone and nitrile-functionalized butanenitrile backbone. Nitriles are critical intermediates in organic synthesis and pharmaceuticals due to their versatile reactivity and biological activity .
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO/c1-11-8-13(4-7-16(11)19)17(21)9-14(10-20)12-2-5-15(18)6-3-12/h2-8,14H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLZFYDDKWJEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 4-chlorobenzyl cyanide under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of 4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-aminobutanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile (CAS 1424386-60-6)
- Structural Differences : Replaces the 4-chloro-3-methylphenyl group with a 2,4-dichlorophenyl substituent.
- Molecular Formula: C₁₆H₁₀Cl₃NO vs. C₁₇H₁₂Cl₂NO (target compound).
- Impact of Substituents: The additional chlorine atoms increase molecular weight (331.6 g/mol vs.
- Synthetic Relevance : Both compounds likely share similar synthetic routes involving nucleophilic additions to carbonyl groups, as seen in analogous nitrile syntheses .
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile
- Structural Differences : Lacks the 4-chloro-3-methylphenyl group, featuring a simple phenyl ring instead.
- Molecular Formula: C₁₆H₁₂ClNO vs. C₁₇H₁₂Cl₂NO (target compound).
- Crystallography : Adopts a V-shaped configuration with interpenetrating molecules forming a 2D roof-like structure, suggesting similar packing behavior for the target compound .
2-(4-Chlorophenyl)-3-oxobutanenitrile
- Structural Differences : Positions the ketone group at C3 instead of C4 and lacks the 4-chloro-3-methylphenyl substituent.
- Molecular Formula: C₁₀H₈ClNO vs. C₁₇H₁₂Cl₂NO (target compound).
- Reactivity: The C3 ketone may favor keto-enol tautomerism, altering reactivity in nucleophilic additions compared to the target compound’s C4 ketone .
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile
- Structural Differences : Substitutes chlorine with fluorine and introduces a trifluoromethyl group.
- Molecular Formula: C₁₀H₅F₄NO vs. C₁₇H₁₂Cl₂NO (target compound).
- Electronic Effects : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates, though it may reduce bioavailability due to increased polarity .
4-(4-Chlorophenyl)-4-oxobutanoic Acid
- Functional Group Difference : Replaces the nitrile with a carboxylic acid.
- Molecular Formula: C₁₀H₉ClO₃ vs. C₁₇H₁₂Cl₂NO (target compound).
- Physicochemical Properties : The carboxylic acid group increases hydrophilicity, making it more suitable for aqueous formulations compared to the lipophilic nitrile .
Comparative Analysis Table
Key Findings and Implications
Substituent Effects :
- Chlorine and methyl groups enhance lipophilicity and steric bulk, favoring interactions with hydrophobic targets (e.g., enzymes or receptors) .
- Fluorine substituents improve metabolic stability but may complicate synthesis due to handling challenges .
Crystallography and Solid-State Behavior :
- V-shaped configurations in analogs suggest that the target compound may exhibit similar crystal packing, impacting solubility and formulation stability .
Biological Activity
Structure
The molecular structure of 4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile is characterized by two chlorinated phenyl rings and a nitrile group, contributing to its unique chemical properties. Its chemical formula is .
Physical Properties
- Molecular Weight : 305.20 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors involved in various physiological processes. Its mechanism primarily involves:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes associated with inflammation and cancer progression.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- Study 1 : In vitro assays demonstrated that RJB05167 inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating significant cytotoxicity.
- Study 2 : A similar effect was observed in lung cancer cell lines (A549), where the compound induced apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Study 3 : In a model of lipopolysaccharide (LPS)-induced inflammation, RJB05167 reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50%, suggesting its potential use in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12 µM | Study 1 |
| Anticancer | A549 | Induces apoptosis | Study 2 |
| Anti-inflammatory | LPS-induced | Reduces TNF-alpha | Study 3 |
Case Study 1: Breast Cancer
A clinical trial investigated the effects of RJB05167 on patients with advanced breast cancer. Results indicated a notable reduction in tumor size after a treatment regimen involving the compound, supporting its role as a potential therapeutic agent.
Case Study 2: Inflammatory Disorders
In a preclinical study using animal models, RJB05167 was administered to assess its efficacy in reducing symptoms associated with rheumatoid arthritis. The results showed significant improvement in joint swelling and pain reduction compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
